2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene
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Overview
Description
2-AZATRICYCLO[51003,5]OCTA-1,3(5),6-TRIENE is a complex organic compound with a unique tricyclic structure It is characterized by its three interconnected rings, which include nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in the treatment of various diseases.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE can be compared with other similar tricyclic compounds, such as:
2-AZATRICYCLO[5.1.0.03,5]OCTA-1(7),2,5-TRIENE: This compound has a similar structure but differs in the position of the double bonds.
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE(9CI): This is another variant with slight structural differences.
The uniqueness of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE lies in its specific tricyclic structure and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
441798-62-5 |
---|---|
Molecular Formula |
C7H5N |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
2-azatricyclo[5.1.0.03,5]octa-1,3(5),6-triene |
InChI |
InChI=1S/C7H5N/c1-4-2-6(4)8-7-3-5(1)7/h1H,2-3H2 |
InChI Key |
SEIFOTHCQMXUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C3)N=C21 |
Origin of Product |
United States |
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